Benzonitrile, 5-nitro-2-(1-oxopropyl)-
Description
Contextualizing Substituted Benzonitriles as Versatile Synthetic Platforms
Substituted benzonitriles are a class of organic compounds recognized for their wide-ranging utility in synthesis. The nitrile group (–C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This chemical flexibility makes benzonitrile (B105546) derivatives highly sought-after intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. acs.org For instance, more than 30 pharmaceuticals approved by the FDA contain a nitrile group, highlighting its importance in drug design. reading.ac.uk
The nitrile group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. reading.ac.uk This electronic effect can be harnessed to direct further chemical transformations on the benzene (B151609) ring, making substituted benzonitriles ideal platforms for constructing complex molecular architectures. Their role as precursors in the synthesis of heterocycles, such as thiazoles and imidazoles, further underscores their importance in synthetic and medicinal chemistry. acs.org The development of green synthesis methods for benzonitrile underscores its industrial relevance and the ongoing effort to create more sustainable chemical processes.
Table 1: Synthetic Transformations of the Nitrile Group This table is interactive. You can sort and filter the data.
| Transformation Product | Reagents/Conditions |
|---|---|
| Primary Amine (R-CH₂NH₂) | Reduction (e.g., H₂, Ni; LiAlH₄) |
| Carboxylic Acid (R-COOH) | Hydrolysis (acidic or basic) |
| Aldehyde (R-CHO) | Partial Reduction (e.g., DIBAL-H) |
| Ketone (R-CO-R') | Grignard or Organolithium reagents |
| Amide (R-CONH₂) | Partial Hydrolysis |
| Tetrazole | Azide ion (e.g., NaN₃) |
Significance of the Nitro and Acyl Ketone Functional Groups in Synthetic Strategy
The synthetic utility of Benzonitrile, 5-nitro-2-(1-oxopropyl)- is further enhanced by the presence of the nitro and acyl ketone groups.
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), often enabling the displacement of the nitro group itself or other leaving groups on the ring. This activating effect is crucial for constructing highly functionalized molecules. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amino group (–NH₂), which is a key step in the synthesis of anilines, dyes, and many pharmaceutical compounds. The diverse reactivity of nitro compounds makes them ideal intermediates for building complex molecular frameworks.
The acyl ketone group (–CO–R) , specifically the 1-oxopropyl (B103655) group in this molecule, also plays a pivotal role. Ketones are fundamental functional groups in organic synthesis, participating in a vast array of reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, forming the basis for reactions like the Grignard reaction, Wittig reaction, and aldol (B89426) condensations. The protons on the carbon atom alpha to the carbonyl group are acidic, allowing for the formation of enolates, which are powerful nucleophiles for forming new carbon-carbon bonds. The acyl group itself is a key component in many named reactions and is integral to the synthesis of numerous natural products and medicinal agents.
Scope and Research Focus of the Scholarly Inquiry
Given the absence of extensive dedicated literature on Benzonitrile, 5-nitro-2-(1-oxopropyl)-, the scholarly focus on this compound is prospective. The research inquiry centers on its potential as a multifunctional synthetic intermediate. The strategic placement of the three functional groups suggests several avenues for investigation:
Orthogonal Reactivity: Research would likely focus on the selective transformation of one functional group in the presence of the others. For example, the reduction of the nitro group to an amine without affecting the nitrile or ketone would be a key transformation, providing a route to 2-acyl-5-aminobenzonitriles, which are valuable precursors for heterocyclic synthesis.
Intramolecular Cyclizations: The proximity of the acyl group to the other substituents could facilitate intramolecular cyclization reactions to form complex heterocyclic systems, such as quinolines or other fused-ring structures, which are common motifs in biologically active molecules.
Nucleophilic Aromatic Substitution: The strong activation provided by both the nitro and nitrile groups makes the aromatic ring highly susceptible to SNAr reactions. Research could explore the displacement of the nitro group or a potential leaving group at other positions to introduce new functionalities.
Platform for Library Synthesis: Due to its array of reactive sites, this molecule could serve as a versatile scaffold for combinatorial chemistry, allowing for the rapid generation of a library of related compounds for screening in drug discovery or materials science applications.
The research focus, therefore, is on harnessing the synergistic and potentially selective reactivity of its functional groups to establish efficient synthetic routes to novel and complex molecular targets.
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-2-propanoylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-2-10(13)9-4-3-8(12(14)15)5-7(9)6-11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQLDIRBSJGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Advanced Reactivity of Benzonitrile, 5 Nitro 2 1 Oxopropyl
Mechanistic Pathways of Functional Group Transformations
The unique arrangement of the nitrile, nitro, and ketone functionalities on the benzonitrile (B105546) scaffold allows for a diverse range of chemical transformations. The reactivity of each group can be selectively targeted under specific reaction conditions.
Reactivity of the Nitrile Group in Advanced Organic Transformations
The nitrile, or cyano, group is a versatile functional moiety in organic synthesis due to its unique electronic properties, including a nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center. organic-chemistry.orgorganic-chemistry.org These characteristics allow it to participate in a wide array of transformations.
The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. ontosight.ai This reactivity is fundamental to many of its transformations. For instance, nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base, proceeding through an amide intermediate. wikipedia.org They can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). ontosight.ai The addition of Grignard reagents to nitriles, followed by hydrolysis, yields ketones. ontosight.ai
Beyond these fundamental reactions, the nitrile group can participate in more advanced transformations. It is known to engage in various cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes, [3+2] cycloadditions with azides, and [4+2] cycloadditions with dienes, leading to the formation of carbo- and heterocyclic structures. organic-chemistry.orgorganic-chemistry.org Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, facilitating the introduction of various functionalities at specific positions on the aromatic ring. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Transformations of the Nitrile Group
| Transformation | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |
| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone |
| [3+2] Cycloaddition | Azides | Tetrazole |
Transformations and Reductions of the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the aromatic ring to which it is attached, reducing the electron density through both inductive and resonance effects. fiveable.me This property makes the aromatic ring susceptible to nucleophilic attack. fiveable.me
The most common transformation of the nitro group is its reduction, which can lead to a variety of functional groups depending on the reagents and reaction conditions. fiveable.me The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a gateway to the corresponding amines. chemistryviews.org
Common methods for the reduction of nitro groups to primary amines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and the use of metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl). wikipedia.org The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species.
Beyond complete reduction to amines, the nitro group can be partially reduced to other functional groups. For instance, reduction with tin(II) chloride can yield the corresponding oxime. researchgate.net The conversion of a nitroalkane to a ketone, known as the Nef reaction, is another significant transformation. fiveable.me
Table 2: Reduction Products of the Aromatic Nitro Group
| Reagent/Catalyst | Product Functional Group |
|---|---|
| H₂, Pd/C | Amine |
| Fe, HCl | Amine |
| Zn, NH₄Cl | Hydroxylamine |
| SnCl₂ | Oxime |
Chemical Behavior and Modifications of the 1-Oxopropyl (B103655) Ketone Moiety
The 1-oxopropyl group, an aryl alkyl ketone, is a key functional group that can undergo a variety of chemical modifications. Aryl alkyl ketones are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. fiveable.me
A primary reaction of the carbonyl group in the 1-oxopropyl moiety is its reduction. Catalytic hydrogenation can reduce the ketone to a secondary alcohol (1-phenyl-1-propanol derivative) or, under more forcing conditions, completely reduce it to an alkyl group (propylbenzene derivative). fiveable.me
The α-carbon to the carbonyl group is susceptible to functionalization. For instance, α-arylation of ketones with aryl halides can be achieved using palladium-based catalysts. organic-chemistry.org This allows for the formation of new carbon-carbon bonds at the position adjacent to the ketone.
Furthermore, the 1-oxopropyl group can be a precursor for the synthesis of other functional groups. For example, propiophenone (B1677668) can be brominated at the α-position to form α-bromopropiophenone, which is a versatile intermediate for the synthesis of various compounds, including cathinone (B1664624) derivatives. wikipedia.org The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a common method for the synthesis of ketones, including those with a 1-oxopropyl moiety. vaia.com
Intramolecular and Intermolecular C-H and C-C Bond Activation Studies within Benzonitrile Scaffolds
The benzonitrile scaffold is of significant interest in the study of C-H and C-C bond activation, which are fundamental transformations in organic synthesis for creating molecular complexity. The nitrile group can act as a directing group in these reactions, facilitating the functionalization of otherwise inert C-H bonds.
Recent research has demonstrated the activation of the benzylic C-H bond in 2-methylbenzonitriles in reactions with azalutetacyclopentadienes, leading to the formation of fused azalutetacycles through a cascade of C-H activation and C-C bond formation. vaia.com While this specific example involves a methyl group, the principles can be extended to the ethyl group of the 1-oxopropyl moiety in the subject compound.
Furthermore, studies on the reaction of rhodium complexes with benzonitrile have shown that C-H activation can occur at the ortho, meta, and para positions of the aromatic ring. researchgate.net Thermolysis of the resulting complex can then lead to C-C bond activation of the nitrile group itself. researchgate.net The competition between C-H and C-C bond activation is a subject of ongoing research and is influenced by the metal catalyst and reaction conditions. researchgate.net
The activation of the C-CN bond in benzonitrile has also been explored using transition-metal catalysts, sometimes in conjunction with Lewis acids to enhance reactivity. youtube.com These studies provide insights into the potential for transforming the nitrile group through C-C bond cleavage.
Electron Density and Frontier Molecular Orbital Theory in Understanding Benzonitrile Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov
In the case of Benzonitrile, 5-nitro-2-(1-oxopropyl)-, the presence of three distinct functional groups with different electronic properties creates a complex distribution of electron density and a unique set of frontier orbitals. The strong electron-withdrawing nature of the nitro and nitrile groups significantly lowers the energy of the LUMO, making the molecule a good electrophile and susceptible to nucleophilic attack.
The HOMO, on the other hand, will be influenced by the interplay of all three functional groups. The localization of the HOMO will determine the site of electrophilic attack. FMO theory can help predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the position with the highest HOMO coefficient is generally the most reactive towards electrophiles. nih.gov
While FMO theory is a valuable predictive tool, it is important to note that in some cases, reactivity can be governed by other factors such as strong electrostatic forces. nih.gov For complex molecules, a combination of FMO theory and other computational methods may be necessary to fully understand their reactivity. youtube.com
Role of Benzonitrile, 5-nitro-2-(1-oxopropyl)- in Catalytic Reaction Systems
Benzonitrile and its derivatives can play various roles in catalytic reaction systems. They can act as substrates, ligands, or solvents. The specific compound, Benzonitrile, 5-nitro-2-(1-oxopropyl)-, with its multiple functional groups, has the potential for diverse applications in catalysis.
Benzonitriles are common substrates in catalytic hydrogenation reactions. For example, the hydrogenation of benzonitrile over palladium catalysts can produce benzylamine. Nickel-based catalysts have also been shown to be effective for the selective hydrogenation of benzonitrile.
The nitrile group can also coordinate to metal centers, allowing benzonitrile derivatives to act as ligands in transition metal catalysis. The catalytic hydration of benzonitrile to benzamide (B126) has been achieved using nickel(0) complexes.
Given the presence of the nitro and ketone groups, Benzonitrile, 5-nitro-2-(1-oxopropyl)- could be a substrate for a variety of selective catalytic transformations. For instance, a catalyst could be developed to selectively reduce the nitro group while leaving the nitrile and ketone functionalities intact, or vice versa. The specific substitution pattern and electronic properties of this molecule could also influence its behavior in catalytic C-H or C-C bond activation reactions.
Advanced Spectroscopic and Structural Characterization of Benzonitrile, 5 Nitro 2 1 Oxopropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The analysis would focus on chemical shifts (δ), integration, and multiplicity (splitting patterns). For Benzonitrile (B105546), 5-nitro-2-(1-oxopropyl)-, one would expect to observe distinct signals for the aromatic protons and the protons of the oxopropyl group. The electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. The spectrum would show distinct signals for the carbon atoms of the benzene (B151609) ring, the cyano group, and the oxopropyl group. The carbonyl carbon of the oxopropyl group would be expected to appear at a characteristic downfield chemical shift.
Advanced Two-Dimensional NMR Techniques and Spin-Spin Coupling Analysis
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal proton-proton spin-spin coupling networks, helping to identify adjacent protons. HSQC would correlate directly bonded proton and carbon atoms. Analysis of spin-spin coupling constants (J-coupling) in the ¹H NMR spectrum would provide valuable information about the relative positions of substituents on the aromatic ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For Benzonitrile, 5-nitro-2-(1-oxopropyl)-, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Nitrile (C≡N) stretch: A sharp, medium-intensity band.
Nitro (NO₂) group: Two strong bands corresponding to the symmetric and asymmetric stretching vibrations.
Carbonyl (C=O) stretch: A strong, sharp band from the oxopropyl group.
C-H stretches: For both aromatic and aliphatic protons.
Aromatic C=C stretches: A series of bands in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the benzene ring, nitro group, cyano group, and carbonyl group creates a conjugated system. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these absorptions would be characteristic of the extent of conjugation and the presence of chromophores and auxochromes in the molecule.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of Benzonitrile, 5-nitro-2-(1-oxopropyl)-, allowing for the confirmation of its elemental composition. By analyzing the fragmentation pattern produced in the mass spectrometer, the connectivity of the molecule can be further elucidated. Key fragmentation pathways would likely involve the loss of the nitro group, the oxopropyl group, and the cyano group, providing further structural confirmation.
X-ray Crystallography Data for Benzonitrile, 5-nitro-2-(1-oxopropyl)- Not Currently Available
A comprehensive search of scientific databases and literature has revealed no publicly available X-ray crystallography data for the specific chemical compound Benzonitrile, 5-nitro-2-(1-oxopropyl)-.
Despite targeted searches for its crystal structure, including unit cell dimensions, space group, and detailed intermolecular interactions, no specific research findings or crystallographic information for this molecule could be located.
Consequently, the requested section, " 4.5. X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions," complete with data tables and detailed research findings, cannot be generated at this time. The foundational experimental data required to produce such an analysis is not present in the accessible scientific record.
While general principles of X-ray crystallography and intermolecular interactions in related nitro-substituted benzonitrile derivatives could be discussed, this would not adhere to the strict requirement of focusing solely on "Benzonitrile, 5-nitro-2-(1-oxopropyl)-". Therefore, to maintain scientific accuracy and adhere to the provided instructions, this article section cannot be completed.
Computational and Theoretical Investigations of Benzonitrile, 5 Nitro 2 1 Oxopropyl
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration
Further investigation into this specific compound would be necessary for the required data to become available in the scientific domain.
Retrosynthetic Analysis and Pathway Prediction using Computational Tools
The strategic design of a synthetic route for a complex molecule like Benzonitrile (B105546), 5-nitro-2-(1-oxopropyl)- is greatly enhanced by the integration of retrosynthetic analysis and computational chemistry. This section outlines a theoretical approach to the synthesis of this target molecule, highlighting key bond disconnections and the predictive power of computational tools in evaluating the proposed synthetic pathway.
Retrosynthetic Strategy
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For Benzonitrile, 5-nitro-2-(1-oxopropyl)-, the primary disconnections involve the functional groups attached to the benzene (B151609) ring.
The order of these disconnections is critical due to the directing effects of the substituents. Both the nitrile (-CN) and the propionyl (-C(O)CH2CH3) groups are meta-directing deactivators in electrophilic aromatic substitution. However, the nitro group (-NO2) is a strong deactivator, which can significantly hinder subsequent reactions like Friedel-Crafts acylation. reddit.com Therefore, a plausible retrosynthetic strategy would involve introducing the nitro group in the final step.
The proposed retrosynthetic analysis is as follows:
Disconnection of the Nitro Group: The first disconnection targets the C-N bond of the nitro group. This step is a Functional Group Interconversion (FGI) that suggests the precursor molecule is 2-propionylbenzonitrile. The forward reaction would be an electrophilic aromatic nitration. The directing effects of the ortho-para directing cyano group and the meta-directing propionyl group would need to be carefully considered to achieve the desired 5-nitro substitution pattern.
Disconnection of the Propionyl Group: The next disconnection breaks the C-C bond between the benzene ring and the propionyl group. This points to a Friedel-Crafts acylation reaction. wikipedia.org The precursor for this step would be benzonitrile, and the acylating agent would be propanoyl chloride or propanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org
This two-step retrosynthetic analysis simplifies the target molecule to the readily available starting material, benzonitrile.
| Step | Disconnection | Precursor Molecule | Forward Reaction |
|---|---|---|---|
| 1 | C-NO₂ (Functional Group Interconversion) | 2-propionylbenzonitrile | Electrophilic Aromatic Nitration |
| 2 | C-C(O)R (Friedel-Crafts) | Benzonitrile | Friedel-Crafts Acylation |
Computational Pathway Prediction
Computational chemistry offers powerful tools for predicting the feasibility and outcome of the proposed synthetic steps, potentially saving significant laboratory time and resources. For the synthesis of Benzonitrile, 5-nitro-2-(1-oxopropyl)-, computational methods can provide insights into reaction mechanisms, transition states, and the regioselectivity of each reaction.
Friedel-Crafts Acylation of Benzonitrile:
The first step in the forward synthesis would be the Friedel-Crafts acylation of benzonitrile. While the cyano group is deactivating, it is primarily an ortho-para director for electrophilic attack. Computational analysis, such as Density Functional Theory (DFT), can be employed to model this reaction. nih.gov
Reactivity and Regioselectivity: Calculations can determine the electron density at different positions on the benzonitrile ring, predicting the most likely site of acylation. The activation energies for the formation of ortho, meta, and para substituted products can be calculated to predict the major isomer.
Catalyst Effects: The role of the Lewis acid catalyst (e.g., AlCl₃) can be modeled to understand its influence on the reaction mechanism and energy barriers. wikipedia.org
Nitration of 2-propionylbenzonitrile:
The second step involves the nitration of 2-propionylbenzonitrile. This is a more complex electrophilic aromatic substitution due to the presence of two deactivating groups. ijrti.orgijrar.org
Predicting the Major Isomer: The cyano group directs to the ortho and para positions, while the meta-directing propionyl group directs to the positions meta to it. Computational models can calculate the transition state energies for the formation of all possible isomers, thus predicting the most favorable product. researchgate.net
| Synthetic Step | Computational Method | Predicted Parameters | Significance |
|---|---|---|---|
| Friedel-Crafts Acylation | Density Functional Theory (DFT) | Activation Energies, Transition State Geometries, Isomer Ratios | Predicts the regioselectivity and feasibility of the acylation step. |
| Electrophilic Nitration | DFT, Ab Initio Methods | Electron Density Distribution, Transition State Energies, Reaction Enthalpy | Determines the most likely position of nitration and the thermodynamic viability of the reaction. |
By combining classical retrosynthetic analysis with modern computational tools, a robust and efficient synthetic pathway for Benzonitrile, 5-nitro-2-(1-oxopropyl)- can be proposed and validated in silico before any experimental work is undertaken. This integrated approach is a cornerstone of modern chemical synthesis.
Applications of Benzonitrile, 5 Nitro 2 1 Oxopropyl in Complex Molecule Synthesis and Materials Science
Role as a Key Synthetic Intermediate in the Construction of Advanced Organic Architectures
The strategic placement of the nitrile, propionyl, and nitro groups on the benzene (B151609) ring makes Benzonitrile (B105546), 5-nitro-2-(1-oxopropyl)- a versatile precursor for a variety of complex organic molecules. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for certain transformations, while the ortho-positioned propionyl and nitrile groups can engage in intramolecular cyclization reactions to form fused ring systems.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. Benzonitrile, 5-nitro-2-(1-oxopropyl)- serves as a valuable starting material for the synthesis of these important compounds. The presence of the ortho-acyl and nitrile functionalities allows for the construction of fused heterocyclic systems through cascade reactions. For instance, related 2-acylbenzonitriles are known to react with various nucleophiles to form substituted isoindolinones, a class of compounds with significant biological activity. The nitro group in the 5-position can further influence the reactivity of the molecule and can also be chemically modified in later synthetic steps to introduce additional functionality.
The general reactivity of ortho-carbonyl substituted benzonitriles in the presence of a base can lead to the formation of isoindolin-1-ones through a cascade of reactions. This process highlights the potential of Benzonitrile, 5-nitro-2-(1-oxopropyl)- to act as a precursor to more complex, nitrogen-containing heterocyclic architectures. The synthesis of five and six-membered heterocycles often utilizes activated nitriles as key starting materials for industrial applications. researchgate.net
The synthesis of macrocycles and polycyclic aromatic compounds is an area of significant interest due to their unique structural and functional properties. Benzonitrile, 5-nitro-2-(1-oxopropyl)- can be envisioned as a building block in the construction of such large and complex molecules. Methodologies for macrocyclization often rely on the strategic placement of reactive functional groups in a linear precursor that can then undergo an intramolecular ring-closing reaction. nih.govsymeres.com The functional handles present in Benzonitrile, 5-nitro-2-(1-oxopropyl)- could be elaborated to participate in such macrocyclization strategies.
Furthermore, nitro-substituted polycyclic aromatic hydrocarbons are a class of compounds that have been studied for their environmental and biological impact. science.govnih.govnih.gov Synthetic routes to these molecules could potentially involve precursors like Benzonitrile, 5-nitro-2-(1-oxopropyl)-, where the benzonitrile moiety is expanded through annulation reactions to build up the polycyclic framework. For example, the Suzuki-Miyaura cross-coupling reaction has been used in the synthesis of complex polycyclic structures from functionalized nitrobenzonitrile derivatives. acs.org
Contributions to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. Benzonitrile derivatives, particularly those with polar functional groups like nitro and carbonyl groups, are excellent candidates for studies in these areas.
The presence of the nitrile, nitro, and carbonyl groups in Benzonitrile, 5-nitro-2-(1-oxopropyl)- allows for a variety of non-covalent interactions, including dipole-dipole interactions, hydrogen bonding (if suitable donors are present in a co-crystal), and π-π stacking. mdpi.comnih.govmdpi.com These interactions can be exploited to control the packing of molecules in the solid state, leading to the formation of crystals with specific architectures and properties. For instance, the crystal structure of 3-nitrobenzonitrile (B78329) reveals that aromatic π-π stacking leads to the formation of molecular stacks. nih.gov The interplay of the different functional groups in Benzonitrile, 5-nitro-2-(1-oxopropyl)- would be expected to lead to more complex and predictable packing motifs. The ability of benzonitrile derivatives to be precisely recognized by supramolecular macrocycles through non-covalent interactions highlights their importance in host-guest chemistry and the development of molecular sensors. nih.gov
Table 1: Potential Non-Covalent Interactions involving Benzonitrile, 5-nitro-2-(1-oxopropyl)-
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner |
| Nitrile (-C≡N) | Dipole-dipole, Hydrogen bond acceptor | Polar molecules, Hydrogen bond donors |
| Nitro (-NO₂) | Dipole-dipole, Hydrogen bond acceptor | Polar molecules, Hydrogen bond donors |
| Carbonyl (C=O) | Dipole-dipole, Hydrogen bond acceptor | Polar molecules, Hydrogen bond donors |
| Benzene Ring | π-π stacking, C-H···π interactions | Aromatic systems, C-H bonds |
Development of Novel Chemical Methodologies and Cascade Reactions Utilizing the Compound's Unique Reactivity
The unique arrangement of functional groups in Benzonitrile, 5-nitro-2-(1-oxopropyl)- makes it an interesting substrate for the development of new synthetic methodologies, particularly those involving cascade reactions. Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. These reactions are highly efficient and atom-economical.
The ortho-acylbenzonitrile moiety is a well-established platform for initiating cascade reactions. The electrophilic carbonyl carbon and the nitrile group can react sequentially with a variety of reagents to rapidly build molecular complexity. The presence of the electron-withdrawing nitro group at the 5-position is expected to modulate the reactivity of the carbonyl group and the aromatic ring, potentially leading to new and selective transformations. For example, related 2-acylbenzonitriles undergo base-catalyzed cascade reactions with pronucleophiles to generate complex heterocyclic products.
The electron-deficient nature of the aromatic ring, enhanced by the nitro group, could also enable participation in inverse electron-demand cycloaddition reactions. The study of cycloaddition reactions involving nitro-substituted heterocycles has demonstrated their utility in the rapid synthesis of complex molecular scaffolds. nih.govnih.govmdpi.com The unique electronic properties of Benzonitrile, 5-nitro-2-(1-oxopropyl)- could therefore be harnessed to develop novel cycloaddition methodologies for the construction of diverse heterocyclic and polycyclic systems.
Future Perspectives and Emerging Research Avenues for Benzonitrile, 5 Nitro 2 1 Oxopropyl
Untapped Synthetic Potential and Discovery of Novel Reaction Pathways
The inherent functionality of Benzonitrile (B105546), 5-nitro-2-(1-oxopropyl)- provides a fertile ground for synthetic exploration. The interplay between the nitrile, ketone, and nitro moieties can be exploited to forge novel molecular architectures and reaction pathways.
The nitrile group is a versatile handle for constructing nitrogen-containing heterocycles. It is a well-established precursor for 1,3-dipolar cycloaddition reactions. mdpi.com For instance, conversion of the nitrile to a benzonitrile N-oxide derivative would enable [3+2] cycloadditions with various dipolarophiles to yield substituted isoxazolines, a class of compounds valuable in medicinal chemistry and organic synthesis. mdpi.comrsc.orgresearchgate.net Furthermore, the nitrile can participate in transition metal-catalyzed reactions, such as Tf2O-mediated [2+2+2] cycloadditions with alkynes, to construct polysubstituted pyridine rings. researchgate.net
The ortho-acylbenzonitrile framework is a privileged starting point for synthesizing fused heterocyclic systems. The ketone's carbonyl group can act as an electrophilic site for intramolecular cyclizations, a strategy widely employed in organic synthesis. ekb.egresearchgate.net Domino reactions initiated by an attack on the ketone could be followed by a subsequent cyclization involving the nitrile, leading to complex polycyclic structures. beilstein-journals.org
The nitro group profoundly influences the molecule's reactivity. As a potent electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution, allowing for the potential displacement of the nitro group itself to introduce other functionalities. acs.orgnih.gov Crucially, the ortho-nitrobenzyl motif is a cornerstone of photochemistry, widely used in photoremovable protecting groups (PPGs). wikipedia.orgnih.gov The structure of Benzonitrile, 5-nitro-2-(1-oxopropyl)- is analogous to these "caged" compounds, suggesting that the (1-oxopropyl) group, or a molecule attached to it, could potentially be cleaved from the benzonitrile core upon irradiation with light. nih.gov This opens avenues for its use as a photocleavable linker in synthetic and materials chemistry.
Advanced Computational Studies for Rational Design and Predictive Synthesis
To efficiently unlock the synthetic potential of Benzonitrile, 5-nitro-2-(1-oxopropyl)-, advanced computational studies are indispensable. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its potential transformations.
Predicting Reactivity and Selectivity: DFT calculations are powerful tools for studying pericyclic reactions, such as the [3+2] cycloadditions of derived benzonitrile N-oxides. mdpi.comresearchgate.net These studies can predict activation energies, transition state geometries, and the regioselectivity of such reactions, guiding experimental design and saving significant laboratory resources. mdpi.com Similarly, computational analysis of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the influence of the nitro and acyl groups on the aromatic system's reactivity towards nucleophilic or electrophilic attack. nih.govnih.gov
Rational Design of Novel Derivatives: Computational methods can be used to rationally design derivatives of Benzonitrile, 5-nitro-2-(1-oxopropyl)- with tailored properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors (like hydrophobicity and LUMO energy) with desired outcomes, a common practice in the study of nitroaromatic compounds. mdpi.com This predictive power is crucial for designing new materials or probes based on this molecular scaffold.
Elucidating Reaction Mechanisms: The mechanisms of complex transformations, including potential domino reactions or photochemical cleavage, can be mapped out using computational chemistry. researchgate.net For instance, modeling the photochemical pathway could confirm the feasibility of using this molecule as a photoremovable protecting group and identify potential byproducts. nih.gov
| Computational Method | Application to Benzonitrile, 5-nitro-2-(1-oxopropyl)- | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling [3+2] cycloaddition of the corresponding N-oxide. | Reaction feasibility, transition state energies, regioselectivity. mdpi.comresearchgate.net |
| HOMO/LUMO Analysis | Assessing the electronic influence of substituents on the aromatic ring. | Prediction of sites for nucleophilic/electrophilic attack. nih.gov |
| Distortion/Interaction Model | Designing derivatives for selective bioorthogonal reactions. | Predicting reaction rates and orthogonality. nih.gov |
| QSAR Modeling | Correlating structural features with physicochemical properties. | Guiding the design of derivatives with specific characteristics. mdpi.com |
Integration into Multicomponent Reactions and Domino Processes
The efficiency of modern organic synthesis relies heavily on processes that build molecular complexity rapidly. Multicomponent reactions (MCRs) and domino (or cascade) reactions are paramount in this regard, and Benzonitrile, 5-nitro-2-(1-oxopropyl)- is a promising candidate for integration into such strategies. tcichemicals.comnih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com The functional groups of Benzonitrile, 5-nitro-2-(1-oxopropyl)- offer multiple points of entry into MCRs. A particularly intriguing possibility involves the in situ reduction of the nitro group to an amine. This newly formed aniline derivative could then participate in classic MCRs like the Ugi or Passerini reactions, utilizing the neighboring ketone as the carbonyl component. beilstein-journals.orgnih.gov This approach would rapidly generate highly complex and diverse molecular scaffolds from a single precursor.
Domino Processes: Domino reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. nih.gov The ortho-acylbenzonitrile structure is an ideal platform for designing novel domino sequences. For example, a reaction could be initiated by a nucleophilic addition to the ketone, which could then trigger an intramolecular cyclization onto the nitrile group. Such a pathway could lead to the formation of fused heterocyclic systems in a single, highly efficient step. The extensive literature on domino reactions involving functionally similar building blocks, such as ortho-alkynylbenzaldehydes, provides a strong precedent for this potential. researchgate.netbeilstein-journals.org
| Reaction Type | Hypothetical Scheme with Benzonitrile, 5-nitro-2-(1-oxopropyl)- | Potential Product Class |
| Ugi MCR | 1. In situ reduction of NO₂ to NH₂.2. Reaction with an isocyanide, a carboxylic acid, and the internal ketone. | Complex α-acylamino amides. beilstein-journals.org |
| Domino Cyclization | 1. Nucleophilic addition of a reagent 'X-H' to the ketone.2. Subsequent intramolecular attack of the nucleophile 'X' onto the nitrile. | Fused nitrogen-containing heterocycles. |
Exploration of its Role in Bio-orthogonal Chemistry and Chemical Biology (excluding biological activity/effects)
Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. nih.gov The functional groups on Benzonitrile, 5-nitro-2-(1-oxopropyl)- suggest several potential, yet unexplored, applications in this field, particularly in the development of chemical probes and tools.
Bio-orthogonal Handles and Reporters: The ketone functionality can participate in oxime ligation, a well-established bio-orthogonal reaction, by reacting with an aminooxy-functionalized molecule. acs.org While ketones are generally less reactive than aldehydes, this provides a potential conjugation site. acs.org Separately, the nitrile group possesses a unique vibrational signature in a region of the Raman spectrum that is free from interference from biological molecules (the "cellular-silent region"). researchgate.net This makes the nitrile group a potential spectroscopic reporter for Stimulated Raman Scattering (SRS) microscopy, enabling the imaging of molecules tagged with this compound in living cells.
Photocleavable Linkers for Chemical Biology: The most compelling potential application stems from the molecule's structural similarity to ortho-nitrobenzyl (ONB) photoremovable protecting groups. wikipedia.orgnih.govacs.org ONB "caged" compounds are extensively used in chemical biology to control the release of biologically active molecules with high spatial and temporal precision using light. nih.gov The 5-nitro-2-acyl arrangement in the target molecule is a close analogue. It is plausible that this compound could be developed into a new class of photocleavable linkers. A biomolecule or fluorescent probe could be attached via the propionyl group, and subsequent irradiation would cleave the bond, releasing the attached molecule at a specific time and location. This "uncaging" strategy is a powerful tool for studying dynamic cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
